

# Antitumor Agent-143: A Technical Overview of Pharmacokinetic and Pharmacodynamic Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-143 |           |
| Cat. No.:            | B12381442           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Introduction: **Antitumor agent-143** is an investigational small molecule that has demonstrated notable activity in preclinical oncology models. This document provides a comprehensive technical guide on the core pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Antitumor agent-143**, based on available data. It is intended to serve as a resource for researchers and drug development professionals engaged in the evaluation of novel cancer therapeutics.

While "Antitumor agent-143" is a designation that may be used for different compounds in research, this guide focuses on the properties of a novel, highly potent and selective KRASG12C inhibitor, also referred to as 143D in some literature.[1][2][3] This compound has shown antitumor efficacy comparable to other well-characterized KRASG12C inhibitors like AMG510 and MRTX849.[1][2] Another compound, also referred to as "Antitumor agent-143," has been identified as an inducer of ferroptosis, apoptosis, and pyroptosis. A third substance with this name is a dual PTPN2/PTP1B inhibitor. For clarity, this whitepaper will focus on the KRASG12C inhibitor, 143D.

### **Pharmacokinetic Properties**

The pharmacokinetic profile of **Antitumor agent-143** has been evaluated in preclinical models to determine its absorption, distribution, metabolism, and excretion (ADME) characteristics.



These studies are crucial for understanding the drug's exposure-response relationship and for designing clinical trials.

Table 1: Summary of Pharmacokinetic Parameters of **Antitumor Agent-143** in Sprague-Dawley Rats

| Parameter                  | Value | Units    |
|----------------------------|-------|----------|
| Dosing Route               | Oral  | -        |
| Dose                       | 10    | mg/kg    |
| T½ (Elimination Half-life) | 5.2   | h        |
| AUC (Area Under the Curve) | 1588  | h * ng/g |

Data derived from a single oral dose study in male Sprague-Dawley rats.

In mouse models, **Antitumor agent-143** has demonstrated a longer half-life, higher maximum concentration (Cmax), and greater area under the curve (AUC) values when compared to MRTX849. Notably, tissue distribution studies in rats have shown that **Antitumor agent-143** is capable of crossing the blood-brain barrier.

#### **Pharmacodynamic Properties**

**Antitumor agent-143** exerts its anticancer effects by selectively targeting the KRASG12C mutation, a key driver in various cancers. Its pharmacodynamic activity has been characterized through a series of in vitro and in vivo studies.

Mechanism of Action: **Antitumor agent-143** is a highly potent and selective small-molecule inhibitor of KRASG12C. It functions by downregulating KRASG12C-dependent signal transduction. This inhibition leads to the suppression of major signaling pathways, including the KRAS-RAF-MEK-ERK and KRAS-PI3K-AKT pathways, which are critical for cell proliferation, migration, and differentiation in KRAS-mutated tumor cells. The downstream effects of this targeted inhibition include cell cycle arrest and apoptosis.

In Vitro Activity: At low nanomolar concentrations, **Antitumor agent-143** has shown potent biochemical and cellular activity in inhibiting the effects of the KRASG12C mutation. It



selectively inhibits the proliferation of cancer cells harboring the KRASG12C mutation, induces G1-phase cell cycle arrest, and promotes apoptosis.

In Vivo Efficacy: In preclinical xenograft models of human cancer, oral administration of **Antitumor agent-143** resulted in dose-dependent inhibition of tumor growth. The treatment was well-tolerated, with no significant loss of body weight observed at any of the tested doses. Furthermore, combination therapy studies have indicated that **Antitumor agent-143**, when used with EGFR/MEK/ERK signaling inhibitors, exhibits enhanced antitumor activity both in vitro and in vivo.

### **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to characterize the pharmacokinetic and pharmacodynamic properties of **Antitumor agent-143**.

Pharmacokinetic Studies in Rats: To evaluate the pharmacokinetic properties of **Antitumor agent-143**, male Sprague-Dawley rats were administered a single oral dose of 10 mg/kg after an overnight fast. Serial blood samples were collected at various time points, including 1.5, 4, and 8 hours post-dosing. Plasma was separated by centrifugation, and the concentration of **Antitumor agent-143** was determined using ultraperformance liquid chromatography (UPLC).

Western Blot Analysis for Signaling Pathway Inhibition: To assess the effect of **Antitumor agent-143** on KRAS signaling pathways, cancer cell lines with the KRASG12C mutation, such as MIA PaCa-2 and NCI-H1373, were utilized. Following treatment with **Antitumor agent-143**, cell lysates were prepared and subjected to Western blot analysis. The phosphorylation status of key downstream proteins, including MEK, ERK, AKT, and S6, was examined to confirm the inhibition of the MEK/ERK and PI3K/AKT signaling pathways.

#### **Visualizations**

Signaling Pathway Diagram





Click to download full resolution via product page

Caption: Signaling pathway of Antitumor agent-143 targeting KRAS G12C.

**Experimental Workflow Diagram** 







Click to download full resolution via product page

Caption: Preclinical evaluation workflow for **Antitumor agent-143**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antitumor Agent-143: A Technical Overview of Pharmacokinetic and Pharmacodynamic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12381442#antitumor-agent-143-pharmacokinetic-and-pharmacodynamic-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com